2-(4-(Methylamino)phenoxy)acetic acid
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Overview
Description
2-(4-(Methylamino)phenoxy)acetic acid is an organic compound that belongs to the class of phenoxyacetic acids This compound is characterized by the presence of a phenoxy group attached to an acetic acid moiety, with a methylamino substituent on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Methylamino)phenoxy)acetic acid typically involves the reaction of 4-(methylamino)phenol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the phenoxide ion attacks the electrophilic carbon of the chloroacetic acid, forming the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-(4-(Methylamino)phenoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The methylamino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated phenoxyacetic acids.
Scientific Research Applications
2-(4-(Methylamino)phenoxy)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Mechanism of Action
The mechanism of action of 2-(4-(Methylamino)phenoxy)acetic acid involves its interaction with specific molecular targets. In biological systems, it may mimic the action of natural growth hormones or interfere with enzymatic pathways. For example, it can act as an auxin analog, promoting uncontrolled growth in plants, which is useful in herbicidal applications .
Comparison with Similar Compounds
Similar Compounds
Phenoxyacetic acid: The parent compound, used in various herbicides.
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with similar structural features.
Mecoprop: Another phenoxy herbicide with a similar mode of action.
Uniqueness
2-(4-(Methylamino)phenoxy)acetic acid is unique due to the presence of the methylamino group, which can impart different chemical and biological properties compared to its analogs. This substituent can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C9H11NO3 |
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Molecular Weight |
181.19 g/mol |
IUPAC Name |
2-[4-(methylamino)phenoxy]acetic acid |
InChI |
InChI=1S/C9H11NO3/c1-10-7-2-4-8(5-3-7)13-6-9(11)12/h2-5,10H,6H2,1H3,(H,11,12) |
InChI Key |
UUKRKNKWTLNJEI-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC=C(C=C1)OCC(=O)O |
Origin of Product |
United States |
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